molecular formula C15H11BrO2 B1337776 1-(4-Bromophenyl)-3-phenylpropane-1,3-dione CAS No. 25856-01-3

1-(4-Bromophenyl)-3-phenylpropane-1,3-dione

Cat. No. B1337776
CAS RN: 25856-01-3
M. Wt: 303.15 g/mol
InChI Key: IDQRBGOEWUVZGM-UHFFFAOYSA-N
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Description

The compound 1-(4-Bromophenyl)-3-phenylpropane-1,3-dione is a brominated dione with potential applications in various fields of chemistry and pharmacology. While the provided papers do not directly discuss this exact compound, they do provide insights into similar brominated compounds and their properties, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of brominated diones can be inferred from the literature on similar compounds. For instance, the synthesis of 1,7-bis(4-bromophenyl)heptane-1,7-dione (BBPHD) involved a procedure described in the literature, which included physicochemical characterization by spectral tools and theoretical data correlation . This suggests that the synthesis of 1-(4-Bromophenyl)-3-phenylpropane-1,3-dione could also be characterized by similar methods.

Molecular Structure Analysis

The molecular structure of brominated diones can be complex and is often studied using X-ray diffraction. For example, the crystal structure of 1-(p-Bromophenyl)-5-bromopyridazine-3,6-dione was established by X-ray crystal structure determination . This implies that the molecular structure of 1-(4-Bromophenyl)-3-phenylpropane-1,3-dione could potentially be elucidated using similar crystallographic techniques.

Chemical Reactions Analysis

Brominated compounds are known to undergo various chemical reactions. The molecular ion of 3-phenyl-1-bromopropane, for example, is known to eliminate ethylene after an exchange between hydrogen atoms and the ortho positions of the phenyl ring . This indicates that 1-(4-Bromophenyl)-3-phenylpropane-1,3-dione may also participate in similar elimination reactions or other transformations involving its bromine atoms.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated diones can be diverse. The solubility of 1-(2-bromo-phenyl)-pyrrole-2,5-dione in various solvents was determined and mathematically correlated, indicating that solubility is influenced by temperature and solvent type . This suggests that the solubility of 1-(4-Bromophenyl)-3-phenylpropane-1,3-dione would also be temperature-dependent and vary across different solvents. Additionally, the reactivity properties of BBPHD were addressed based on frontier molecular orbital analysis, global chemical reactivity descriptors, and other computational methods . These methods could be applied to assess the reactivity of the compound .

Scientific Research Applications

Tautomerism and Conformation Studies

  • Structural Studies : The compound's tautomerism and conformation have been extensively studied, focusing on its behavior in various phases such as solid and solution. For example, research on similar aryl-substituted 1,3-diones highlights the existence of these compounds predominantly in the enolised form in solutions, with variations observed in the solid state (Cunningham, Lowe, & Threadgill, 1989).

Synthesis and Reactivity

  • Synthesis Techniques : The compound has been involved in studies focusing on its synthesis under different conditions. For instance, it was used in the selective bromination of similar 1,3-diones, showcasing efficient synthesis methods under solvent-free conditions (Jakhar & Makrandi, 2012).

  • Interaction with Transition Metals : Research involving 1-(4-Bromophenyl)-3-phenylpropane-1,3-dione has included its interaction with transition metals, leading to the synthesis of metal complexes. These complexes have been studied for their antimicrobial properties, adding a dimension of bioactive potential to this chemical (Sampal, Thombre, Dipake, Rajbhoj, & Gaikwad, 2018).

  • Photochemical Behavior : The compound has also been a subject in photochemical studies. For example, its derivatives have been observed to undergo photocyclization, forming flavones under certain conditions, which is significant for understanding its reactivity under light exposure (Košmrlj & Šket, 2007).

properties

IUPAC Name

1-(4-bromophenyl)-3-phenylpropane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrO2/c16-13-8-6-12(7-9-13)15(18)10-14(17)11-4-2-1-3-5-11/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDQRBGOEWUVZGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CC(=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00445194
Record name 1-(4-bromophenyl)-3-phenylpropane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00445194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Bromophenyl)-3-phenylpropane-1,3-dione

CAS RN

25856-01-3
Record name 1-(4-bromophenyl)-3-phenylpropane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00445194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
X Ren, C Wei, G Cheng - Optoelectronics and Advanced Materials …, 2012 - oam-rc.inoe.ro
In this paper, the ternary complexes of Eu (III) with 1, 3 diphenylpropane 1, 3 dione DBM 1--(4 bromophenyl) 3 phenylpropane 1, 3 dione (Br DBM) and imidazo [5, 6-f] phenanthroline (IP…
Number of citations: 1 oam-rc.inoe.ro
G Cheng, CP Wei, XM Ren, H Wang… - … and Spectral Analysis, 2011 - ingentaconnect.com
The novel β-diketone 1-(4-bromophenyl)-3-phenylpropane-1,3-dione (L) was synthesized at room temperature by classical Claisen condensation reaction. With the β-diketone L as the …
Number of citations: 1 www.ingentaconnect.com
Z He, X Qi, Z She, Y Zhao, S Li, J Tang… - The Journal of …, 2017 - ACS Publications
A transition-metal-free and room-temperature coupling/decarboxylation reaction between α-oxocarboxylates and α-bromoketones is reported herein. It represents the first mild and …
Number of citations: 29 pubs.acs.org
LA Galán, DB Cordes, AMZ Slawin… - European Journal of …, 2019 - Wiley Online Library
Unconventionally modified dibenzoylmethane (dbm) ligands have been synthesized and successfully utilized as ancillary ligands for neutral iridium(III) complexes of the formula [Ir(…
J Zawadiak, M Mrzyczek - Magnetic Resonance in Chemistry, 2013 - Wiley Online Library
Influence of dibenzoylmethane's substituents in meta and para positions on chemical shift values of tautomers' characteristic protons was investigated in four solvents with 1 H NMR …
G Zhang, T Irrgang, M Schlagbauer, R Kempe - Chem Catalysis, 2021 - cell.com
Catalytic reactions that convert green or sustainable starting materials into important classes of chemical compounds, generate hydrogen, and are mediated by Earth-abundant element …
Number of citations: 18 www.cell.com
F Ma, X Xie, Y Li, Z Yan, M Ma - The Journal of Organic Chemistry, 2020 - ACS Publications
We report a solvent-directed and regioselective carbon–carbon bond cleavage of aryl ketones by azido-1,3,5-triazines (ATs), which is typically completed within 10 min in DMSO at …
Number of citations: 4 pubs.acs.org
P Chen, QQ Zhang, J Guo, LL Chen… - Organic & …, 2018 - pubs.rsc.org
An effective phosphine-catalyzed protocol has been established for the syntheses of 1,3-diketones and nitriles from alkynones with oximes as hydroxide surrogates. This method …
Number of citations: 19 pubs.rsc.org
X Ren, C Wei, G Cheng - … of Rare Metals …, 2012 - Editorial Office of Chinese Journal of …
Number of citations: 2

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